

An In-depth Technical Guide to 4'-Heptyl-4-biphenylcarbonitrile (7CB)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4'-Heptyl-4-biphenylcarbonitrile

Cat. No.: B1195896

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of **4'-Heptyl-4-biphenylcarbonitrile**, commonly known as 7CB. It details a standard synthetic protocol and presents key characterization data. The primary application of 7CB lies in the field of materials science, specifically as a nematic liquid crystal. While this guide is intended for a broad scientific audience, including those in drug development, the current body of research does not indicate significant exploration of 7CB in pharmacological or biological contexts.

Molecular Structure and Formula

4'-Heptyl-4-biphenylcarbonitrile (7CB) is an organic compound with a structure consisting of a biphenyl core substituted with a heptyl group at one end and a nitrile (cyano) group at the other.^[1] This elongated, rod-like molecular shape is crucial for its liquid crystalline properties.

Molecular Formula: C₂₀H₂₃N^[1]

Molecular Weight: 277.40 g/mol ^[1]

IUPAC Name: 4'-Heptyl-[1,1'-biphenyl]-4-carbonitrile^[1]

CAS Number: 41122-71-8^[1]

Synonyms: 7CB, 4-Cyano-4'-heptylbiphenyl, K21, RO-CM-5121[2]

The molecular structure can be represented by the following diagram:

Caption: 2D representation of the **4'-Heptyl-4-biphenylcarbonitrile** (7CB) molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 7CB is presented in the table below.

Property	Value	Reference(s)
Physical Form	Powder to lump to clear liquid	[2]
Color	White or Colorless to Almost white or Almost colorless	[2]
Melting Point	30-32 °C	[2]
Boiling Point	210-211 °C at 2 mmHg	[2]
Density (Predicted)	1.01 ± 0.1 g/cm ³	[2]
Flash Point	> 230 °F (> 110 °C)	[2]
Solubility	Almost transparent in Toluene	[2]
Storage Temperature	Room Temperature, sealed in dry conditions	[2]

Experimental Protocols

Synthesis of 4'-Heptyl-4-biphenylcarbonitrile

A common and effective method for the synthesis of **4'-Heptyl-4-biphenylcarbonitrile** is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms the carbon-carbon bond between the two phenyl rings.[3][4]

Reaction Scheme:

Caption: General synthesis scheme for 7CB via Suzuki coupling.

Detailed Protocol:[\[5\]](#)

• Materials:

- 4-bromobenzonitrile (20 mmol)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.2 mmol)
- Triphenylphosphine (Ph_3P , 0.24 mmol)
- Zinc bromide (ZnBr_2 , 3 mmol)
- Anhydrous Tetrahydrofuran (THF, 30 ml)
- Grignard reagent of 4-bromo-n-heptylbenzene (prepared from 20 mmol of 4-bromo-n-heptylbenzene) in 50 ml THF
- 1% aqueous hydrochloric acid solution
- Ethyl acetate
- Methanol
- Activated carbon

• Procedure:

- In a reaction vessel under a nitrogen atmosphere, dissolve 4-bromobenzonitrile, palladium(II) acetate, triphenylphosphine, and zinc bromide in anhydrous THF.
- To this solution, add the Grignard reagent of 4-bromo-n-heptylbenzene dropwise.
- After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
- Cool the reaction mixture in an ice-water bath and quench by the dropwise addition of 50 ml of 1% aqueous hydrochloric acid solution.
- Stir the mixture for 30 minutes, then separate the organic layer.

- Extract the aqueous layer twice with 50 ml portions of ethyl acetate.
- Combine all organic layers and wash twice with 50 ml of water.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by recrystallization from methanol with activated carbon for decolorization to yield pure **4'-Heptyl-4-biphenylcarbonitrile**.
- Yield: Approximately 68.2%[\[5\]](#)

Characterization Data

Spectroscopic Data

The structure of **4'-Heptyl-4-biphenylcarbonitrile** can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy:[\[6\]](#)

The IR spectrum of 7CB would exhibit characteristic peaks corresponding to its functional groups. Key expected absorptions include:

- C≡N stretch: A sharp, medium-intensity peak around 2225 cm^{-1} .
- C-H stretch (aromatic): Peaks just above 3000 cm^{-1} .
- C-H stretch (aliphatic): Peaks just below 3000 cm^{-1} .
- C=C stretch (aromatic): Peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) are:
 - Aromatic protons: Multiplets in the range of 7.3-7.8 ppm.

- Aliphatic protons (heptyl chain):
 - -CH₂- attached to the phenyl ring: A triplet around 2.6 ppm.
 - Other -CH₂- groups: Multiplets between 1.2-1.7 ppm.
 - Terminal -CH₃ group: A triplet around 0.9 ppm.
- ¹³C NMR:[7] The carbon NMR spectrum shows distinct signals for each unique carbon atom.
 - Nitrile carbon (-C≡N): Around 119 ppm.
 - Aromatic carbons: Multiple signals between 125-146 ppm.
 - Aliphatic carbons (heptyl chain): Signals in the range of 14-36 ppm.

Mass Spectrometry (MS):

The mass spectrum of 7CB would show a molecular ion peak (M⁺) at m/z = 277.4, corresponding to its molecular weight.

Applications

The primary application of **4'-Heptyl-4-biphenylcarbonitrile** is as a component in nematic liquid crystal mixtures.[1] Its elongated molecular structure and the presence of the polar nitrile group contribute to the formation of the liquid crystal phase over a specific temperature range. These materials are fundamental to the operation of liquid crystal displays (LCDs).

Recent research has also explored the use of 7CB in other advanced materials applications, such as enhancing the performance of perovskite solar cells.[1]

Relevance to Drug Development

Based on a comprehensive review of publicly available scientific literature, there is no significant evidence to suggest that **4'-Heptyl-4-biphenylcarbonitrile** is currently being investigated as a therapeutic agent or plays a direct role in drug development. Its physicochemical properties and primary application are rooted in materials science. Researchers in drug development should be aware that while the biphenyl scaffold is present in

some pharmaceuticals, this specific molecule's known biological activity profile is not established.

Logical Relationships and Workflows

The following diagram illustrates the logical workflow from the synthesis of 7CB to its characterization and primary application.

Caption: Workflow from synthesis to application of 7CB.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. 4'-Heptyl-4-biphenylcarbonitrile | 41122-71-8 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. 4-庚基-4'-氰基联苯 | 41122-71-8 [m.chemicalbook.com]
- 6. 4'-Heptyl-4-biphenylcarbonitrile(41122-71-8) IR Spectrum [chemicalbook.com]
- 7. 4'-Heptyl-4-biphenylcarbonitrile(41122-71-8) ¹³C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4'-Heptyl-4-biphenylcarbonitrile (7CB)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1195896#4-heptyl-4-biphenylcarbonitrile-molecular-structure-and-formula\]](https://www.benchchem.com/product/b1195896#4-heptyl-4-biphenylcarbonitrile-molecular-structure-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com